Hepoxillin A3-D
Description
Structure
2D Structure
Properties
CAS No. |
135819-58-8 |
|---|---|
Molecular Formula |
C25H42N2O7S |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(5E,9E,14E)-11-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-8,12-dihydroxyicosa-5,9,14-trienoic acid |
InChI |
InChI=1S/C25H42N2O7S/c1-2-3-4-5-6-10-13-21(29)22(35-18-20(26)25(34)27-17-24(32)33)16-15-19(28)12-9-7-8-11-14-23(30)31/h6-7,9-10,15-16,19-22,28-29H,2-5,8,11-14,17-18,26H2,1H3,(H,27,34)(H,30,31)(H,32,33)/b9-7+,10-6+,16-15+/t19?,20-,21?,22?/m0/s1 |
InChI Key |
BIWALBLSFARGON-GHTRGEPCSA-N |
SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N)O |
Isomeric SMILES |
CCCCC/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N)O |
Canonical SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N)O |
Synonyms |
8,12-dihydroxy-11-cysteinylglycinyleicosa-5,9,14-trienoic acid hepoxillin A3-D HxA3-D |
Origin of Product |
United States |
Elucidation of Biosynthetic Pathways and Metabolic Transformations of Hepoxillin A3 D
Enzymatic Formation of Hepoxillin A3 Precursors
The formation of hepoxilin A3 (HxA3) and hepoxilin B3 (HxB3), key precursors to conjugated forms like Hepoxillin A3-D, involves a two-step enzymatic process starting from arachidonic acid. wikipedia.org
Role of 12-Lipoxygenase in Arachidonic Acid Metabolism
The initial step in the formation of HxA3 and HxB3 from arachidonic acid involves the enzyme 12-lipoxygenase (12-LOX), specifically the leukocyte-type 12S-lipoxygenase (12S-LOX). wikipedia.orgnih.gov This enzyme adds molecular oxygen to the 12th carbon of arachidonic acid, concurrently shifting a double bond. wikipedia.org This reaction yields the intermediate product 12S-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HpETE). wikipedia.orgnih.gov The 12S-LOX pathway of arachidonic acid metabolism can lead to either the reduction of 12S-HpETE to 12S-hydroxy-eicosatetraenoic acid (12S-HETE) or its isomerization to form hepoxilins. nih.gov
Hepoxilin Synthase Activity
The conversion of 12S-HpETE to HxA3 and HxB3 is attributed to hepoxilin synthase activity. researchgate.netwikipedia.org While ALOX12 can catalyze this conversion as an intrinsic property, the epidermal lipoxygenase, ALOXE3, is also significantly involved, particularly in tissues like the skin. wikipedia.orgwikipedia.org Studies suggest that ALOXE3 contributes substantially to or is the primary enzyme responsible for producing bioactive hepoxilins in tissues where it is expressed. wikipedia.org ALOXE3, also known as epidermal LOX-3 (eLOX-3), displays a prominent hydroperoxide isomerase activity that catalyzes the isomerization of hydroperoxides, including those derived from arachidonic acid by ALOX12B, into hepoxilin-type epoxyalcohols. uniprot.orgsinobiological.comjensenlab.org
Cytochrome P450 Involvement in Initial Oxidation Steps
Cytochrome P450 (CYP) enzymes are also involved in the oxidation of arachidonic acid, leading to a series of oxidized lipid metabolites through different pathways. mdpi.com While the primary pathway to HxA3 and HxB3 involves lipoxygenases, CYPs can catalyze bis-allylic oxidation of arachidonic acid to produce various products, which may include initial oxidation steps relevant to the broader oxylipin landscape from which hepoxilins are derived. ontosight.aimdpi.com
Epidermal Lipoxygenase (ALOXE3) in Hepoxillin B3 Production
ALOXE3 plays a significant role in the production of HxB3, particularly in the skin. wikipedia.orgwikipedia.org Research indicates that ALOXE3 is responsible for converting 12(S)-HpETE to HxB3 in mouse skin and spinal tissue. wikipedia.org Cultured human skin cells, which are rich in ALOXE3, readily convert arachidonic acid and 12S-HpETE to HxB3, with higher production observed in cells from individuals with psoriasis. wikipedia.org This underscores the contribution of ALOXE3 to HxB3 production in tissues where it is highly expressed. wikipedia.org
ALOX12B and ALOXE3 in Hepoxilin-like Product Formation from Linoleic Acid
Beyond arachidonic acid, hepoxilin-like metabolites can also be formed from other polyunsaturated fatty acids like linoleic acid, particularly in the skin. wikipedia.orgresearchgate.net In this pathway, ALOX12B metabolizes esterified linoleic acid to its 9R-hydroperoxy derivative. wikipedia.org Subsequently, ALOXE3 metabolizes this intermediate to a 13R-hydroxy-9R,10R-epoxy product. wikipedia.org This pathway is crucial for the synthesis of the cornified lipid envelope of the skin surface, involving the esterification of the linoleic acid metabolite to sphinganine (B43673) in a lipid complex called EOS. wikipedia.orguniprot.orgsinobiological.com ALOX12B and ALOXE3 act in tandem to oxidize linoleic acid esterified in ω-hydroxyacyl ceramide to a hepoxilin-type product, which acts as a signal for the hydrolysis of the oxidized linoleate (B1235992) from the ceramide. nih.gov
Conjugation Pathways to Form this compound and Related Conjugates
This compound is a conjugated form of hepoxilin A3. ontosight.ai The formation of this compound involves the conjugation of hepoxilin A3 with cysteinylglycine (B43971). This process is analogous to the formation of leukotriene C4, which involves the conjugation of glutathione (B108866) to leukotriene A4. wikipedia.org
Research has shown that HxA3 can be converted to its glutathione conjugate, HxA3-C (11-glutathionyl-HxA3), through a Michael addition catalyzed by glutathione transferase. wikipedia.orgnih.govresearchgate.net This reaction has been observed in cell-free systems and homogenates of rat brain hippocampus tissue. wikipedia.orgnih.gov The formation of HxA3-C is dependent on the presence of reduced glutathione. nih.gov Glutathione conjugation of HxA3 was found to be more evident in veins compared to arteries in rat tissues. nih.gov
Further metabolism of glutathione conjugates can lead to the formation of cysteinylglycine conjugates. Specifically, the cleavage of the glutamic acid residue from the glutathione conjugate (HxA3-C) by gamma-glutamyl transpeptidase results in the formation of the cysteinylglycine conjugate, this compound (HxA3-D). ontosight.ainih.gov This enzymatic cleavage is a common step in the metabolism of glutathione conjugates of eicosanoids.
Glutathione conjugates of 14,15-HxA3 and 14,15-HxB3 have also been detected in human Hodgkin disease Reed–Sternberg cell line, L1236. wikipedia.orgnih.gov Incubation of L1236 cells with synthetic 14,15-HxA3 led to the formation of both 14,15-HxA3-C and 14,15-HxA3-D, and several soluble glutathione transferases, particularly GST M1-1 and GST P1-1, were found to catalyze the formation of 14,15-HxA3-C. nih.gov
Hepoxilins are also subject to further metabolism by soluble epoxide hydrolase, which converts HxA3 and HxB3 to their corresponding tri-hydroxy products, trioxilin A3 (TrXA3) and trioxilin B3 (TrXB3), respectively. wikipedia.orgwikipedia.org This hydrolysis generally inactivates the biologically active hepoxilins. wikipedia.org
The metabolism of HxA3 in human neutrophils has also been studied, showing conversion to a single major metabolite through omega-oxidation, likely located in the mitochondrial compartment. researchgate.net This omega-oxidation pathway appears to be independent of LTB4 omega-hydroxylase activity. researchgate.net
The following table summarizes some of the key enzymes and substrates involved in the biosynthesis and metabolism of hepoxilins and related compounds:
| Enzyme | Substrate(s) | Product(s) | Pathway/Role |
| 12-Lipoxygenase (12S-LOX) | Arachidonic acid | 12S-HpETE | Initial oxygenation in hepoxilin biosynthesis |
| Hepoxilin Synthase (ALOXE3) | 12S-HpETE | HxA3, HxB3 | Isomerization of hydroperoxide to epoxyalcohol |
| ALOX12B | Esterified linoleic acid | 9R-hydroperoxy linoleic acid derivative | Initial oxygenation of linoleic acid in skin barrier pathway |
| ALOXE3 | 9R-hydroperoxy linoleic acid derivative | 13R-hydroxy-9R,10R-epoxy linoleic acid product | Further metabolism of linoleic acid derivative in skin barrier pathway |
| Glutathione S-transferase | HxA3, 14,15-HxA3, Glutathione | HxA3-C, 14,15-HxA3-C | Conjugation of hepoxilins with glutathione |
| Gamma-glutamyl transpeptidase | HxA3-C, 14,15-HxA3-C | This compound, 14,15-HxA3-D | Cleavage of glutamic acid from glutathione conjugates to form cysteinylglycine conjugates |
| Soluble Epoxide Hydrolase | HxA3, HxB3 | TrXA3, TrXB3 | Hydrolysis of hepoxilins to trioxilins |
| Omega-hydroxylase | HxA3 | ω-hydroxy HxA3 metabolite | Omega-oxidation of HxA3 in neutrophils |
Glutathione S-Transferase-Mediated Conjugation with Glutathione (Formation of HxA3-C)
One significant metabolic route for Hepoxilin A3 involves conjugation with glutathione (GSH) catalyzed by glutathione S-transferase (GST) enzymes. This reaction results in the formation of a glutathionyl conjugate, which has been termed hepoxilin A3-C (HxA3-C). wikipedia.orguni.luuni.luuni.luuni.lu The formation of HxA3-C is considered analogous to the biosynthesis of leukotriene C4, another eicosanoid-glutathione conjugate. uni.lumitoproteome.org
Isozyme Specificity of Glutathione S-Transferase (e.g., Yb2 subunit)
Studies investigating the enzymatic conversion of HxA3 to HxA3-C have revealed isozyme specificity among glutathione S-transferases. In experiments utilizing various rat liver GST isozymes, a homodimer composed of the Yb2 subunit demonstrated the highest catalytic activity in promoting the conjugation of HxA3 with glutathione. wikipedia.orguni.luuni.lu Other isozymes, specifically those containing the Ya and Yc subunits, exhibited only marginal activity in this conversion. wikipedia.orguni.luuni.lu This indicates a preference of certain GST isoforms for Hepoxilin A3 as a substrate.
Covalent Coupling Site (e.g., Carbon 11 position)
Detailed analysis of the resulting glutathionyl conjugate, HxA3-C, has identified the specific site of covalent attachment of glutathione to the Hepoxilin A3 molecule. Research has shown that glutathione is covalently coupled to the carbon 11 position of Hepoxilin A3. wikipedia.orguni.luuni.luuni.luuni.lu The resulting product is structurally characterized as 11-glutathionyl HxA3. wikipedia.orguni.lu This specific coupling site is crucial for understanding the structural identity and potential downstream metabolism of HxA3-C.
Subsequent Hydrolysis or Further Modification to Cysteinylglycine Conjugate (Formation of HxA3-D)
Following the formation of the glutathione conjugate HxA3-C, further metabolic processing can occur, leading to the generation of Hepoxilin A3-D (HxA3-D). This transformation involves the enzymatic cleavage of the glutathionyl conjugate. Specifically, the enzyme gamma-glutamyltranspeptidase can cleave HxA3-C to yield the corresponding cysteinylglycine conjugate. uni.lu This cysteinylglycine conjugate is referred to as hepoxilin A3-D, maintaining consistency with the established nomenclature used for leukotriene metabolites. uni.lu The formation of HxA3-D represents a step in the mercapturic acid pathway, a common detoxification route for glutathione conjugates.
Divergent Metabolic Fates of Hepoxillin A3 and Related Compounds
Hepoxilin A3 is subject to divergent metabolic pathways, leading to the formation of different classes of metabolites with distinct biological activities. Two prominent pathways competing with the GST-mediated conjugation are epoxide hydrolysis and omega-oxidation. wikipedia.orguni.luproenol.com
Epoxide Hydrolase-Mediated Hydrolysis to Trioxilins (TrXA3)
One major metabolic fate of Hepoxilin A3 is its hydrolysis catalyzed by epoxide hydrolase enzymes. This reaction opens the epoxide ring of HxA3, resulting in the formation of a tri-hydroxyl product known as trioxilin A3 (TrXA3). proenol.comnih.govguidetopharmacology.orgfishersci.seresearchgate.net The enzyme responsible for this conversion is specifically referred to as hepoxilin-epoxide hydrolase (EC 3.3.2.7). nih.govguidetopharmacology.orgresearchgate.net Soluble epoxide hydrolase (EH2) is identified as the enzyme primarily responsible for inactivating HxA3 and HxB3 by converting them to their corresponding trioxilins. nih.gov The formation of trioxilins generally leads to the inactivation of the biologically active hepoxilins. nih.gov This epoxide hydrolysis pathway exists in parallel with the glutathione conjugation pathway and can compete for the HxA3 substrate. wikipedia.orguni.luproenol.com
Omega-Oxidation by Human Neutrophils (Formation of ω-hydroxy-Hepoxillin A3)
Another distinct metabolic transformation of Hepoxilin A3 observed in specific cell types, such as human neutrophils, is omega-oxidation. wikipedia.orgnih.govnih.gov This process involves the oxidation of the terminal (omega) carbon of the fatty acid chain of HxA3, leading to the formation of ω-hydroxy-Hepoxillin A3. wikipedia.orgnih.gov Notably, this metabolic pathway occurs in intact human neutrophils and is suggested to be localized within the mitochondrial compartment, as indicated by its inhibition by mitochondrial uncouplers like CCCP. wikipedia.orgnih.gov Research indicates that this omega-oxidation activity in human neutrophils is independent of the well-characterized microsomal LTB4 omega-hydroxylase. wikipedia.orgnih.gov An important characteristic of this pathway is that the epoxide functionality of the parent hepoxilin molecule is not opened during the omega-oxidation process. wikipedia.orgnih.gov
Cellular Compartmentalization (Mitochondrial Activity)
Metabolism of hepoxilin A3 has been observed to occur in intact cells, such as human neutrophils. Research indicates that this metabolism, particularly omega-oxidation, is likely localized within the mitochondrial compartment of the cell. researchgate.netnih.gov Studies using carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a mitochondrial uncoupler, have shown dose-dependent inhibition of hepoxilin metabolism in intact cells. researchgate.netnih.gov This suggests a role for mitochondrial activity in processing hepoxilin A3.
Cellular compartmentalization is a fundamental principle in metabolism, with processes, pathways, enzymes, and metabolites spatially separated by membrane-bound organelles, channeling, or co-localization of enzymes. nih.gov Mitochondria, while lacking the enzymes for glutathione biosynthesis, import their glutathione pool from the cytoplasm, maintaining a significant concentration within the organelle. mdpi.com This compartmentalization of glutathione could be relevant to the formation of glutathione conjugates like Hepoxilin A3-D within the mitochondrial environment or in processes linked to mitochondrial function.
Independence from LTB4 ω-hydroxylase
The omega-oxidation of hepoxilin A3 in human neutrophils appears to be carried out by an enzymatic activity that is distinct from the well-characterized microsomal leukotriene B4 (LTB4) omega-hydroxylase (CYP4F2). researchgate.netnih.govwikipedia.orgfrontiersin.org Experiments have shown that while hepoxilin metabolism in intact cells is inhibited by the mitochondrial uncoupler CCCP, LTB4 metabolism remains unaffected by CCCP. researchgate.netnih.gov This difference in response to CCCP suggests that the omega-hydroxylase responsible for hepoxilin A3 metabolism is located in a different cellular compartment (likely mitochondrial) and is a different enzyme than the microsomal LTB4 omega-hydroxylase. researchgate.netnih.gov
Competition between Metabolic Pathways (e.g., Epoxide Hydrolase vs. Glutathione S-Transferase)
Hepoxilin A3 can be metabolized through competing pathways. One significant pathway involves the action of epoxide hydrolase, which opens the epoxide ring of HxA3 to form the trihydroxy metabolite, trioxilin A3 (TrXA3). nih.govpsu.eduwikipedia.org This hydration generally leads to a loss of biological activity compared to the parent hepoxilin. wikipedia.org Soluble epoxide hydrolase (sEH) has been identified as a key enzyme responsible for hydrolyzing hepoxilins A3 and B3 to their corresponding trioxilins. wikipedia.orgnih.gov
A competing pathway involves the conjugation of hepoxilin A3 with glutathione, catalyzed by glutathione S-transferase (GST), to form a glutathione conjugate, Hepoxilin A3-C (11-glutathionyl hepoxilin A3). nih.govresearchgate.netpsu.edu The formation of this conjugate is dependent on the presence of reduced glutathione. nih.gov Research in rat aorta homogenates has demonstrated these two competing pathways for HxA3 metabolism. nih.govpsu.edu Inhibition of epoxide hydrolase, for example by trichloropropene oxide (TCPO), can enhance the formation of the glutathione conjugate, indicating the competitive nature of these metabolic routes. nih.govpsu.edu
The following table illustrates the competing metabolic pathways of Hepoxilin A3:
| Metabolic Pathway | Enzyme Involved | Product Formed | Effect on Biological Activity |
| Epoxide Hydrolysis | Epoxide Hydrolase (sEH) | Trioxilin A3 (TrXA3) | Generally Inactive |
| Glutathione Conjugation | Glutathione S-Transferase | Hepoxilin A3-C (Glutathione Conjugate) | Can be biologically active |
(Note: This table is intended to represent data discussed in the text and would ideally be presented as an interactive data table.)
Non-Enzymatic Formation of Hepoxilin Isomers
In addition to enzymatic synthesis, hepoxilins and their isomers can also be formed through non-enzymatic processes. Hydroperoxide-containing unsaturated fatty acids, such as 12(S)-HPETE, can undergo non-enzymatic rearrangement to form various epoxyalcohol isomers, including HxA3 and HxB3. wikipedia.org This non-enzymatic production, often catalyzed by ferriheme (B1240928) (like hemin (B1673052) or hemoglobin), is typically heat-insensitive and can result in a mixture of hepoxilin isomers, unlike the stereospecificity observed in some enzymatic pathways. wikipedia.orgnih.gov For instance, while enzymatic formation of HxA3 from 12(S)-HPETE in the rat pineal gland is selective, hemin-catalyzed transformation utilizes both 12(S)- and 12(R)-HPETE and produces both HxA3 and HxB3. nih.gov Non-enzymatic formation may also occur as an artifact during tissue processing. wikipedia.org
Cellular peroxidases can also influence hepoxilin formation by reducing 12(S)-HPETE to 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HETE). wikipedia.orgwikipedia.org This reaction competes with the hepoxilin-forming reaction, and high peroxidase activity can potentially block hepoxilin formation. wikipedia.org
Identification of Hepoxilin-like Products from Other Polyunsaturated Fatty Acids (e.g., Docosahexaenoic Acid, Eicosapentaenoic Acid)
While hepoxilins A3 and B3 are derived from arachidonic acid, hepoxilin-like products can also be generated from other polyunsaturated fatty acids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). wikipedia.orgresearchgate.netnih.govfrontiersin.org
From EPA (C20:5, n-3), a second group of hepoxilins, HxA4 and HxB4, and their non-enzymatically formed isomers have been described. wikipedia.org Studies using microbial enzymes have shown that 12-lipoxygenase can convert EPA to 12-hydroperoxypentaenoic acid (HpEPE), which is then converted to HxB4. nih.gov
Docosahexaenoic acid (DHA, C22:6, n-3), a 22-carbon PUFA, can also yield hepoxilin-like derivatives. wikipedia.orgresearchgate.netnih.gov These are distinguished from the arachidonic acid-derived hepoxilins by their carbon chain length and are termed "hepoxilin-like" rather than hepoxilins. wikipedia.org For example, 12-lipoxygenase can catalyze the conversion of DHA to 14-hydroperoxydocosahexaenoic acid (HpDoHE), which can then be epoxidized to form HxB5, a hepoxilin-like product. nih.gov
Hepoxilin-like products have also been described for linoleic acid, an 18-carbon fatty acid. wikipedia.org A hepoxilin-like derivative of linoleic acid can form in the skin, esterified to sphingosine (B13886) in a complex lipid. wikipedia.org
The formation of these hepoxilin-like compounds from different PUFAs highlights the broader metabolic pathways involving lipoxygenases and the subsequent epoxidation of hydroperoxy fatty acids across various lipid substrates. nih.govfrontiersin.org
Investigation of Molecular Mechanisms and Intracellular Signaling Cascades of Hepoxillin A3 D
Receptor-Mediated Interactions
The biological effects of HxA3 are initiated by its interaction with specific binding sites on target cells, leading to the activation of downstream signaling pathways. In human neutrophils, HxA3 engages with membrane-associated proteins, a process that is critical for its function as a chemoattractant and modulator of cellular responses.
Studies utilizing tritium-labeled hepoxilin A3 have demonstrated the presence of specific binding sites in human neutrophils. nih.govnih.gov The binding of HxA3 to broken neutrophil membranes is a time-, substrate-, and temperature-dependent process, with optimal binding observed at 37°C. nih.govresearchgate.net Scatchard analysis of binding data has revealed a single population of high-affinity binding sites. nih.govresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Dissociation Constant (KD) | 79.3 ± 9.1 nM | nih.govresearchgate.net |
| Maximum Binding Capacity (Bmax) | 8.86 ± 1.4 pmol/ml per 2 x 106 cells | nih.govresearchgate.net |
| Estimated Binding Sites per Cell | ~2.67 x 106 | nih.govresearchgate.net |
The proteinaceous nature of these binding sites was confirmed by the inhibition of specific binding following pretreatment of broken neutrophil membranes with proteinase K. nih.govresearchgate.net Interestingly, specific binding of HxA3 appears to occur at intracellular sites, as only the methyl ester derivative of HxA3, which is more membrane-permeable, binds specifically to intact cells, while both the free acid and methyl ester forms bind to broken membrane fragments. nih.gov
The signal transduction pathway initiated by HxA3 binding involves heterotrimeric G-proteins. nih.gov Evidence for this comes from studies showing that pertussis toxin, a known inhibitor of Gi/Go-type G-proteins, blocks the HxA3-induced mobilization of intracellular calcium. nih.gov Furthermore, the receptor-mediated release of diacylglycerol and unesterified arachidonic acid from neutrophils in response to HxA3 is also sensitive to pertussis toxin, indicating that HxA3 receptors are coupled to G-proteins that activate phospholipases C and A2. semanticscholar.org This coupling is a crucial step in the signaling cascade that ultimately leads to the various cellular responses elicited by HxA3.
The binding of HxA3 to its receptor is highly specific to the hydroxy-epoxide functionality that characterizes the hepoxilin family of eicosanoids. nih.gov Competitive binding assays have shown that unlabeled hepoxilin A3 is the most effective competitor for the binding of radiolabeled HxA3. nih.govresearchgate.net
| Compound | Competitive Binding Activity | Reference |
|---|---|---|
| Hepoxilin A3 (8S) | High | nih.govresearchgate.net |
| HxA3-C (glutathione conjugate) | Less Active | nih.govresearchgate.net |
| 12(S)-hydroxyeicosatetraenoic acid | Less Active | nih.govresearchgate.net |
| Leukotriene B4 | Inactive | nih.govresearchgate.net |
| Prostaglandins | Inactive | nih.govresearchgate.net |
| Thromboxane (B8750289) B2 | Inactive | nih.govresearchgate.net |
| Formylmethionyl-leucylphenylalanine (fMLP) | Inactive | nih.govresearchgate.net |
Other related eicosanoids, such as leukotriene B4, various prostaglandins, and thromboxane B2, are unable to displace bound HxA3, highlighting the specificity of the receptor for the hepoxilin structure. nih.govresearchgate.net The glutathione (B108866) conjugate of HxA3, HxA3-C, and 12(S)-hydroxyeicosatetraenoic acid show some, but significantly less, competitive binding activity. nih.govresearchgate.net
Modulation of Intracellular Ion Homeostasis
A key consequence of HxA3 receptor activation in human neutrophils is the rapid and transient alteration of intracellular ion concentrations, particularly cytosolic calcium and potassium. These ionic changes are fundamental second messengers that drive many of the subsequent cellular events.
One of the hallmark effects of HxA3 on human neutrophils is the mobilization of calcium from intracellular stores. nih.govnih.govresearchgate.netnih.gov Upon binding to its receptor, HxA3 triggers a rapid and transient increase in the concentration of cytosolic free calcium ([Ca2+]i). nih.gov This calcium release is a concentration-dependent phenomenon and is initiated from intracellular compartments, as demonstrated by experiments conducted in calcium-free medium. nih.gov The involvement of G-protein signaling in this process is underscored by the fact that pertussis toxin effectively blocks the HxA3-induced calcium elevation. nih.gov This mobilization of intracellular calcium is a critical event that precedes and is necessary for many of the functional responses of neutrophils to HxA3, including chemotaxis.
The HxA3-induced rise in intracellular calcium is closely linked to the activation of potassium currents. nih.gov The increase in cytosolic calcium concentration leads to the opening of potassium channels, resulting in an efflux of potassium ions. nih.gov While the specific types of potassium channels activated by this pathway in neutrophils have not been fully elucidated in the context of HxA3 signaling, the activation of potassium currents is a known mechanism for modulating membrane potential and influencing calcium signaling dynamics in leukocytes.
Activation of Second Messenger Systems
Hepoxilin A3-D's influence on cellular function is significantly mediated through the activation of second messenger systems. These systems involve the generation of intracellular signaling molecules that amplify the initial signal received by the cell.
Diacylglycerol (DAG) Release and Protein Kinase C (PKC) Activation
A key aspect of cellular signaling is the generation of diacylglycerol (DAG), a neutral lipid that acts as a second messenger. nih.gov The activation of certain signaling pathways leads to the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC), yielding DAG and inositol (B14025) triphosphate (IP3). wikipedia.org
DAG remains within the plasma membrane and serves as a crucial activator for Protein Kinase C (PKC) isoforms. nih.govyoutube.com PKC is a family of serine/threonine kinases that, once activated, phosphorylate a multitude of target proteins, leading to a cascade of cellular responses. researchgate.net This DAG-PKC signaling axis is fundamental in regulating various cellular processes, including cell growth, differentiation, and apoptosis. nih.govresearchgate.net The aberrant activation of PKC has been implicated in the development of metabolic diseases. nih.gov
While direct studies detailing Hepoxilin A3-D's specific role in DAG release are limited, the broader family of hepoxilins is known to influence calcium mobilization, a process often linked with PLC activation and subsequent DAG and IP3 production. researchgate.net
Arf6- and Phospholipase D Signaling Cascades
Phospholipase D (PLD) is another critical enzyme in lipid-based signaling, catalyzing the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), another important second messenger. nih.govmdpi.com The activity of PLD is regulated by various factors, including the ADP-ribosylation factor (ARF) proteins. nih.gov
Specifically, both ARF1 and ARF6 have been identified as key intracellular regulators of PLD activity. nih.govresearchgate.net In mast cells, for example, antigen-stimulated PLD activation and subsequent exocytosis are dependent on ARF proteins. nih.gov Depletion of ARF proteins leads to a loss of both PLD activation and exocytosis, and this can be restored by the re-addition of ARF1 or ARF6. nih.govresearchgate.net This indicates a signaling cascade where ARF proteins activate PLD, leading to the generation of PA, which is a critical component of the exocytotic machinery. nih.gov
The direct interaction of Hepoxilin A3-D with the Arf6 and PLD signaling cascades is an area of ongoing research. However, given the established role of hepoxilins in inflammatory responses and neutrophil migration, processes that heavily involve membrane trafficking and signaling, a potential interplay is plausible. nih.govnih.gov
Potential Link to Inositol Triphosphate (IP3) Production
As mentioned, the hydrolysis of PIP2 by PLC generates two second messengers: DAG and Inositol Triphosphate (IP3). wikipedia.org While DAG remains in the plasma membrane, IP3 is a soluble molecule that diffuses into the cytoplasm. wikipedia.org
IP3's primary role is to bind to specific IP3 receptors, which are calcium channels located on the membrane of the endoplasmic reticulum (ER). wikipedia.orgyoutube.com This binding triggers the opening of these channels, leading to the release of stored calcium from the ER into the cytosol. wikipedia.orgyoutube.com This rise in intracellular calcium concentration is a ubiquitous signaling mechanism that controls a vast array of cellular processes. youtube.com Stimulation of polymorphonuclear leukocyte (PMN) migration by hepoxilin A3 appears to occur via Ca2+ signaling induced by the activation of an intracellular receptor. nih.gov
Interactions with Other Molecular Targets
Beyond the classical second messenger systems, Hepoxilin A3-D and its precursor pathways interact with other specific molecular targets, modulating their activity and influencing cellular function.
Inhibition of Phospholipid Glutathione Peroxidase (GPX4) by Hepoxillin A3 precursor pathway activators
Glutathione peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. nih.govcolumbia.edu GPX4 specifically reduces phospholipid hydroperoxides to non-toxic lipid alcohols. columbia.edu
Recent research has highlighted the therapeutic potential of modulating GPX4 activity. Small molecule activators of GPX4 have been shown to inhibit ferroptosis and exhibit protective effects in certain disease models. nih.govresearchgate.net Conversely, inhibition of GPX4 can sensitize cells to ferroptosis. nih.gov For instance, certain cancer therapies involve the inhibition of CDK4/6, which can lead to reduced GPX4 levels and sensitize cells to ferroptosis. nih.gov
The direct enzymatic pathways that generate Hepoxilin A3 involve lipoxygenases and the generation of hydroperoxy intermediates from arachidonic acid. nih.gov While direct inhibition of GPX4 by Hepoxilin A3 itself is not established, the pathways leading to hepoxilin synthesis are intrinsically linked to the management of lipid hydroperoxides, the substrate for GPX4.
Modulation of Transient Receptor Potential Melastatin 3 (TRPM3) Ion Channel Activity
Transient Receptor Potential Melastatin 3 (TRPM3) is an ion channel that plays a role in various physiological processes, including temperature sensation and pain perception. mdpi.com TRPM3 channels are activated by stimuli such as pregnenolone (B344588) sulfate, leading to an influx of calcium or sodium ions. mdpi.com
Recent studies have identified TRPM3 ion channel dysfunction in certain pathological conditions. nih.govfrontiersin.org Interestingly, the activity of TRPM3 channels can be modulated by various signaling pathways. For example, G-protein coupled receptors (GPCRs) can inhibit TRPM3 activity through the Gβγ subunit. frontiersin.org
The potential for Hepoxilin A3-D to modulate TRPM3 activity is an emerging area of investigation. Given that hepoxilins can influence calcium signaling, a direct or indirect interaction with calcium-permeable channels like TRPM3 is conceivable. researchgate.netnih.gov Further research is needed to elucidate the precise nature of this interaction and its physiological consequences.
| Parameter | Finding | Source(s) |
| DAG-PKC Pathway | Diacylglycerol (DAG) activates Protein Kinase C (PKC), a key regulator of various cellular processes. | nih.gov, nih.gov, youtube.com |
| Arf6-PLD Pathway | ARF6 is a major intracellular regulator of Phospholipase D (PLD) activity, which generates the second messenger phosphatidic acid. | nih.gov, researchgate.net |
| IP3 and Calcium | Inositol Triphosphate (IP3) triggers the release of calcium from the endoplasmic reticulum, a critical signaling event. | wikipedia.org, youtube.com |
| GPX4 Function | Glutathione Peroxidase 4 (GPX4) protects cells from lipid peroxidation and ferroptosis. | nih.gov, columbia.edu |
| TRPM3 Activation | TRPM3 ion channels are activated by stimuli like pregnenolone sulfate, leading to cation influx. | mdpi.com |
Affecting Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptors: PPARα, PPARγ)
Hepoxilin A3-D, a bioactive eicosanoid derived from the lipoxygenase pathway, has been shown to selectively interact with nuclear receptors, which are critical ligand-activated transcription factors that regulate a host of physiological processes. Research has particularly focused on its effects on the peroxisome proliferator-activated receptors (PPARs), with studies indicating a differential activation of PPAR isoforms.
Products of the hepoxilin pathway have been identified as activators of PPARα. Specifically, 8R-hydroxy-11R,12R-epoxyeicosa-5Z,9E,14Z-trienoic acid, a compound within the hepoxilin family, has demonstrated the ability to activate PPARα. This activation is noteworthy as PPARα is a key regulator of lipid metabolism and inflammation. In contrast, the same study found that this hepoxilin product did not activate PPARγ or PPARδ, suggesting a selective interaction with the PPARα isoform. This selectivity is crucial as PPARγ is a primary regulator of adipogenesis and insulin (B600854) sensitivity, and its activation can have different physiological consequences.
The interaction of Hepoxilin A3-D with PPARα suggests a mechanism by which this lipid mediator can influence gene expression related to fatty acid oxidation and inflammatory responses. The lack of interaction with PPARγ indicates that Hepoxilin A3-D may not directly modulate the primary pathways of fat cell differentiation and glucose homeostasis that are under the control of PPARγ.
| Nuclear Receptor | Effect of Hepoxilin Pathway Product | Reference |
|---|---|---|
| PPARα | Activation | researchgate.net |
| PPARγ | No Activation | researchgate.net |
| PPARδ | No Activation | researchgate.net |
Influence on Downstream Signaling Pathways (e.g., ERK1/2, PI3K/Akt, PKA)
The biological effects of Hepoxilin A3-D are further mediated through its influence on various intracellular signaling cascades. Evidence points towards its action via a G-protein coupled receptor (GPCR), initiating a series of downstream events. One of the primary and most well-documented initial responses to Hepoxilin A3 is the mobilization of intracellular calcium. nih.govnih.gov This influx of calcium is a pivotal second messenger that can trigger a multitude of signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
The activation of a GPCR by Hepoxilin A3, coupled with the subsequent rise in intracellular calcium, strongly suggests the potential for activation of the ERK1/2 (Extracellular signal-regulated kinases 1 and 2) pathway. GPCRs are well-known to couple to signaling modules that lead to the activation of the Ras-Raf-MEK-ERK cascade. nih.govresearchgate.net This pathway is central to the regulation of a wide array of cellular processes, including cell proliferation, differentiation, and survival. In neutrophils, for instance, the activation of ERK1/2 is a critical event in their response to various stimuli. nih.govresearchgate.net
Similarly, the PI3K/Akt signaling pathway , a crucial regulator of cell survival, growth, and metabolism, is often activated downstream of GPCRs and calcium signaling. nih.govnii.ac.jp The mobilization of intracellular calcium can influence the activity of various isoforms of PI3K, leading to the phosphorylation and activation of Akt. This pathway is integral to many cellular functions, including the regulation of inflammatory responses in immune cells. doi.orgfrontiersin.orgmdpi.com
There is also a possibility that Hepoxilin A3-D could modulate the Protein Kinase A (PKA) pathway. Some GPCRs are coupled to adenylyl cyclase, the enzyme responsible for the production of cyclic AMP (cAMP). researchgate.netgutkindlab.org cAMP, in turn, is the primary activator of PKA. The interplay between calcium signaling and the cAMP/PKA pathway is complex, with potential for both synergistic and antagonistic interactions. nih.gov While direct evidence for Hepoxilin A3-D-mediated PKA activation is not as established, the involvement of a GPCR leaves this as a plausible signaling route. For instance, in some cellular contexts, PI3K/Akt signaling can suppress lipolysis by inhibiting PKA. mdpi.com
| Signaling Pathway | Upstream Activators Linked to Hepoxilin A3 Action | Potential Role in Cellular Response |
|---|---|---|
| ERK1/2 | G-Protein Coupled Receptor, Intracellular Calcium Mobilization | Regulation of cell proliferation, differentiation, and survival |
| PI3K/Akt | G-Protein Coupled Receptor, Intracellular Calcium Mobilization | Regulation of cell survival, growth, metabolism, and inflammation |
| PKA | G-Protein Coupled Receptor (potential coupling to adenylyl cyclase) | Modulation of various cellular processes, potential crosstalk with other pathways |
Academic Research into Biological Roles and Physiological Functions of Hepoxillin A3 D
Regulation of Inflammatory and Immune Responses
Hepoxilin A3 (HxA3) is an eicosanoid, a signaling molecule derived from arachidonic acid, that plays a significant role in the orchestration of inflammatory and immune responses. nih.govwikipedia.org It is produced by various tissues through the 12-lipoxygenase/hepoxilin synthase pathways and is a key mediator in the recruitment and activation of neutrophils, the first line of defense in the innate immune system. nih.gov
Hepoxilin A3 is recognized as a potent chemoattractant for neutrophils, guiding their migration to sites of infection and inflammation. nih.govwikipedia.org Epithelial cells, when exposed to bacterial pathogens such as Pseudomonas aeruginosa, produce and secrete HxA3. nih.gov This secretion establishes a chemical gradient that neutrophils can follow to home in on the precise location of the infection. nih.gov The chemoattractant activity of HxA3 is a critical initial step in the inflammatory cascade, ensuring that neutrophils are recruited to where they are needed to combat invading pathogens. nih.gov
Research has demonstrated that HxA3 induces neutrophil chemotaxis without causing degranulation or the production of superoxide, indicating a specific role in cell migration rather than direct activation of all neutrophil effector functions. nih.gov This targeted action allows for a controlled escalation of the immune response.
| Study Focus | Key Finding | Model System |
|---|---|---|
| Bacterial Infection Response | Epithelial cells produce HxA3 in response to bacterial infection, which acts as a chemoattractant for neutrophils. nih.gov | In vitro models of lung and intestinal epithelia. nih.gov |
| Inflammatory Mediator | HxA3 is a necessary and sufficient chemoattractant for neutrophil recruitment to inflamed sites. nih.gov | Human neutrophils. nih.gov |
Beyond simply attracting neutrophils, Hepoxilin A3 plays a crucial role in facilitating their movement across epithelial barriers, a process known as trans-epithelial migration. This is particularly important at mucosal surfaces like the gut and lungs, which are common sites of infection. nih.gov
Epithelial cells infected with pathogens such as P. aeruginosa generate HxA3, which then guides neutrophils across the epithelial monolayer from the basolateral to the apical side. nih.gov Pharmacological inhibition of the enzymatic pathways required for HxA3 synthesis, such as those involving phospholipase A2 and 12-lipoxygenase, has been shown to significantly impede this neutrophil migration. nih.gov This highlights the essential role of HxA3 in enabling neutrophils to breach the epithelial barrier and reach the site of infection in the lumen.
| Factor | Role in Migration | Supporting Evidence |
|---|---|---|
| Phospholipase A2 | Enzyme necessary for the generation of the HxA3 precursor, arachidonic acid. nih.gov | Inhibitors of phospholipase A2 interfere with P. aeruginosa-induced neutrophil trans-epithelial migration. nih.gov |
| 12-Lipoxygenase | Enzyme essential for the synthesis of HxA3 from arachidonic acid. nih.gov | Pharmacological inhibition of 12-lipoxygenase potently interferes with neutrophil migration. nih.gov |
Hepoxilin A3 is a natural inducer of Neutrophil Extracellular Traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill extracellular pathogens. nih.gov This process, known as NETosis, is a critical component of the innate immune response.
At lower concentrations, Hepoxilin A3-mediated NETosis is dependent on the activity of NADPH oxidase (NOX). nih.gov NADPH oxidase is an enzyme complex that generates reactive oxygen species (ROS), which are essential signaling molecules in the induction of NETosis. The production of ROS leads to a cascade of events within the neutrophil, culminating in the release of NETs.
Interestingly, at higher concentrations, Hepoxilin A3 can induce NETosis through a mechanism that is independent of NADPH oxidase. nih.gov This suggests that HxA3 can utilize multiple pathways to activate this crucial neutrophil function, providing redundancy and ensuring a robust response to infection. The ability of HxA3 to induce NETosis through both dependent and independent pathways highlights its versatility as an inflammatory mediator.
| HxA3 Concentration | NETosis Mechanism | Key Enzyme Involvement |
|---|---|---|
| Lower Doses | NADPH-Oxidase Dependent | NADPH oxidase (NOX) is required for the generation of reactive oxygen species. nih.gov |
| Higher Doses | NADPH-Oxidase Independent | The exact mechanism is still under investigation but bypasses the need for NOX-derived ROS. nih.gov |
Hepoxilin A3 is primarily characterized as a pro-inflammatory eicosanoid. nih.gov Its actions, including neutrophil chemoattraction and the induction of NETosis, are hallmarks of a pro-inflammatory response designed to combat infection. nih.govwikipedia.org The production of HxA3 by epithelial cells in response to bacterial infection is a key trigger for the recruitment of neutrophils to the site of inflammation. nih.gov
While the pro-inflammatory roles of Hepoxilin A3 are well-documented, there is currently a lack of scientific evidence to suggest that it directly modulates the production or activity of anti-inflammatory mediators. The existing body of research consistently points to its function in initiating and propagating the acute inflammatory response necessary for host defense.
Increase in Vascular Permeability
Hepoxillin A3-D (HxA3) has been identified as a mediator in inflammatory processes, partly through its ability to increase vascular permeability. Research has shown that the administration of hepoxilins leads to a concentration- and time-dependent leakage of fluid into the extravascular compartment in rat skin, a key feature of inflammation. nih.gov This effect is a result of the activation and accumulation of neutrophils, which are involved in the inflammatory cascade that heightens the permeability of blood vessels. nih.gov
Studies comparing HxA3 to Prostaglandin E2 (PGE2), another well-known inflammatory mediator, have provided specific insights into its potency. A significant increase in vascular permeability was observed within five minutes of administering a 10 ng dose of HxA3. nih.gov While both substances induced permeability, the magnitude of the effect differed over time. After 60 minutes, the effect of PGE2 was greater than that of HxA3; however, HxA3 still produced a significant increase, demonstrating its role as an active participant in inflammatory responses. nih.gov
Table 1: Comparative Effect of Hepoxillin A3 and Prostaglandin E2 on Vascular Permeability in Rat Skin
| Compound | Dose | Time Point | Increase in Permeability (% of Control ± SEM) | Reference |
|---|---|---|---|---|
| Hepoxillin A3 | 10 ng | 5 min | 139% ± 7% | nih.gov |
| Prostaglandin E2 | 10 ng | 5 min | 177% ± 7% | nih.gov |
| Hepoxillin A3 | 100 ng | 60 min | 167% ± 10% | nih.gov |
| Prostaglandin E2 | 100 ng | 60 min | 238% ± 10% | nih.gov |
Role in Sterile Inflammation (e.g., Acute Radiation Response)
Hepoxillin A3 is recognized for its pro-inflammatory actions, primarily through its influence on neutrophils, which are key cells in the innate immune system. wikipedia.org HxA3 acts as a chemoattractant, recruiting neutrophils to sites of inflammation. nih.gov It is produced by epithelial cells in response to inflammatory triggers, such as bacterial pathogens, creating a gradient that guides neutrophils across epithelial barriers. nih.govnih.gov Furthermore, HxA3 can induce neutrophils to form Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA and proteins that capture and kill pathogens, further highlighting its role in immune and inflammatory responses. wikipedia.orgnih.gov
While the role of HxA3 in inflammation driven by pathogens is established, its specific function in sterile inflammation—an inflammatory response triggered by non-infectious stimuli like tissue damage—is less defined in scientific literature. Conditions such as the acute radiation response involve a significant sterile inflammatory component. However, research directly linking Hepoxillin A3 to the specific inflammatory cascades initiated by acute radiation exposure is not extensively documented.
Influence on Cellular Processes
Regulation of Cellular Proliferation, Differentiation, and Apoptosis
Hepoxillin A3's influence on fundamental cellular processes such as proliferation, differentiation, and apoptosis (programmed cell death) appears to be highly specific and context-dependent.
Apoptosis: Research into the direct effects of natural HxA3 on the proliferation of certain cancer cells, such as the K-562 human chronic myelogenous leukemia cell line, has shown little inhibitory activity. nih.gov However, synthetic analogues of hepoxilins, such as PBT-3, have demonstrated significant pro-apoptotic effects. In both laboratory and animal xenograft studies, PBT-3 was effective at inducing apoptosis in K-562 tumor cells, leading to a reduction in tumor volume. nih.gov This suggests that while HxA3 itself may not be a potent direct regulator of apoptosis in this context, the hepoxilin chemical structure serves as a basis for developing synthetic analogues with powerful anti-cancer properties.
Differentiation: Hepoxillin A3 has been shown to play a role in cellular differentiation, particularly in the nervous system. Studies have found that HxA3 can enhance neurite regeneration following injury. It potentiates the neurite outgrowth from superior cervical ganglion neurons that is evoked by nerve growth factor, indicating a role in promoting neuronal differentiation and repair. nih.gov
Control of Cellular Volume Regulation (e.g., Platelet Isotonic Volume Homeostasis)
Hepoxillin A3 is a crucial endogenous lipid mediator in the process of cellular volume regulation, especially in human platelets. wikipedia.orgnih.gov When platelets encounter a hypotonic environment, they initially swell due to water influx. They then initiate a corrective process known as regulatory volume decrease (RVD) to return toward their original size and maintain isotonic homeostasis. wikipedia.orgnih.gov
The RVD mechanism in platelets involves the efflux of potassium (K+) and chloride (Cl-) ions, with water following osmotically. wikipedia.orgnih.gov Scientific investigations have identified Hepoxillin A3 as the key signaling molecule that controls this process. wikipedia.orgnih.gov The physical stress of volume expansion triggers the formation and release of HxA3 from the platelets themselves. wikipedia.orgnih.gov This endogenously produced HxA3 then acts to facilitate the ion efflux required for the cell to shrink back to its normal volume. If the 12-lipoxygenase enzyme responsible for producing HxA3 is blocked, platelets swell and fail to undergo RVD; this effect can be reversed by the addition of external HxA3. nih.gov
Metabolic and Endocrine System Modulation
Stimulation of Insulin (B600854) Secretion in Pancreatic Islets
Hepoxillin A3 functions as an insulin secretagogue, meaning it can stimulate the release of insulin. Research conducted on isolated rat pancreatic islets has demonstrated that these tissues can produce HxA3. nih.govresearchgate.net This endogenous production supports the hypothesis that HxA3 may act as a natural, local mediator of insulin release. researchgate.net
When pancreatic islets were stimulated with glucose, the addition of HxA3 further enhanced insulin secretion in a dose-dependent manner. nih.gov This finding suggests that HxA3 is an active intermediate in the pathway that potentiates glucose-dependent insulin secretion. nih.gov
Table 2: Effect of Hepoxillin A3 on Insulin Secretion in Glucose-Stimulated Pancreatic Islets
| Hepoxillin A3 Concentration | Increase in Insulin Secretion Above Control (Mean ± SEM) | Reference |
|---|---|---|
| 0.5 x 10-6 M | 120% ± 51% | nih.gov |
| 2.1 x 10-6 M | 282% ± 58% | nih.gov |
Regulation of Vasorelaxation in Arteries
Hepoxilin A3 (HxA3), a metabolite of arachidonic acid, has been identified as an endogenous factor contributing to the relaxation of blood vessels. Preclinical research using mouse mesenteric arteries has demonstrated that HxA3 can induce vasorelaxation. At a concentration of 3 micromolar (μM), HxA3 elicited a maximal relaxation of 88.0 ± 2.4% in arteries that were pre-constricted with U46619, a thromboxane (B8750289) mimetic. nih.gov However, this vasodilatory effect was not observed in arteries constricted with phenylephrine, indicating a specific pathway of action. nih.govnih.gov
The underlying mechanism for this vasorelaxation involves the inhibition of the thromboxane (TP) receptor. nih.gov In a cellular model using human embryonic kidney (HEK293) cells engineered to express the TPα receptor, HxA3 at a 10 μM concentration was found to inhibit the U46619-induced increase in intracellular calcium by 37.9 ± 13.5%. nih.gov By preventing this calcium influx, HxA3 effectively counteracts the vasoconstrictive signals mediated by TP receptor agonists. These findings suggest that Hepoxilin A3-D is an endogenous regulator of vascular tone, functioning as a natural antagonist to the TP receptor to promote vasorelaxation and maintain vascular homeostasis. nih.govnih.gov
Table 1: Effect of Hepoxilin A3 on Vasorelaxation and Calcium Inhibition in Preclinical Models
| Parameter | Model System | Concentration of HxA3 | Observed Effect |
|---|---|---|---|
| Vasorelaxation | Mouse Mesenteric Arteries | 3 μM | 88.0 ± 2.4% maximal relaxation nih.gov |
| Calcium Inhibition | TPα-HEK Cells | 10 μM | 37.9 ± 13.5% inhibition of U46619-induced calcium increase nih.gov |
Roles in Pathophysiological Conditions (Based on Preclinical/Animal Models and In Vitro Studies)
Inflammatory Disorders (e.g., Psoriasis, Arthritis, Inflammatory Bowel Disease)
Hepoxilin A3 has been implicated as a pro-inflammatory mediator in several inflammatory conditions, particularly those affecting mucosal surfaces and the skin. In preclinical models of inflammatory bowel disease (IBD), HxA3 has been identified as a critical chemoattractant for neutrophils. nih.gov It is produced and secreted by intestinal epithelial cells in response to inflammatory triggers, creating a chemical gradient that guides neutrophils across the epithelial barrier to the site of inflammation. nih.gov Studies have shown that inhibiting the 12-lipoxygenase pathway, which is necessary for HxA3 synthesis, can significantly reduce neutrophil-mediated tissue damage in these models, underscoring the importance of HxA3 in the inflammatory cascade of IBD. nih.gov
In the context of psoriasis, an immune-mediated skin disease, evidence suggests the involvement of hepoxilins. While direct measurement of HxA3 in psoriatic lesions is challenging due to its instability, significantly elevated levels of its stable metabolite, Trioxilin A3, have been found in psoriatic scales compared to normal epidermis. mdpi.com This strongly indicates the presence and rapid turnover of HxA3 in these lesions. mdpi.com The known pro-inflammatory activities of HxA3, such as stimulating neutrophil chemotaxis, are believed to contribute to the persistent inflammatory state seen in psoriasis. mdpi.com
Table 2: Association and Role of Hepoxilin A3 in Inflammatory Disorders
| Disorder | Key Finding | Model/Study Type | Implication |
|---|---|---|---|
| Inflammatory Bowel Disease (IBD) | HxA3 acts as a key chemoattractant for neutrophils across the intestinal epithelium. nih.gov | Preclinical models | HxA3 is a critical regulator of mucosal inflammation. nih.gov |
| Psoriasis | High levels of HxA3 metabolite (Trioxilin A3) found in psoriatic lesions. mdpi.com | Analysis of human psoriatic scales | HxA3 likely contributes to the inflammatory response in psoriasis. mdpi.com |
Microbial Infections (e.g., Salmonella, Pseudomonas aeruginosa, Streptococcus pneumoniae)
Hepoxilin A3 plays a pivotal role in the innate immune response to certain bacterial infections by orchestrating the migration of neutrophils to the site of infection. In vitro and in vivo studies have revealed that epithelial cells in the gut and lungs produce and release HxA3 upon encountering pathogenic bacteria such as Salmonella enterica serotype Typhimurium and Pseudomonas aeruginosa. nih.gov This secreted HxA3 then functions as a potent chemoattractant, guiding neutrophils across the mucosal barrier to combat the infection. nih.govnih.gov
In a model using a Transwell system to mimic the lung epithelial barrier, infection with P. aeruginosa triggered the epithelial cells to produce HxA3, which in turn stimulated the migration of neutrophils across the barrier. nih.gov The importance of HxA3 in this process was confirmed by the observation that pharmacological inhibition of its synthesis pathway significantly reduced neutrophil migration. nih.gov Furthermore, in a mouse model of acute bacterial pneumonia, infection with P. aeruginosa led to increased levels of HxA3 in the fluid lining the lungs, which was associated with a greater influx of immune cells. nih.gov Similar findings have been reported in models of intestinal inflammation, where HxA3 is essential for guiding neutrophils into the gut lumen in response to S. typhimurium. nih.gov These studies collectively identify Hepoxilin A3-D as a key signaling molecule that initiates the neutrophil response to bacterial infections at mucosal surfaces.
Table 3: Role of Hepoxilin A3 in Microbial Infections
| Pathogen | Model System | Observed Effect of HxA3 |
|---|---|---|
| Pseudomonas aeruginosa | In vitro Transwell model of lung epithelial barriers | Increased production by epithelial cells, stimulating neutrophil trans-epithelial migration. nih.gov |
| Pseudomonas aeruginosa | In vivo mouse model of acute bacterial pneumonia | Increased concentration in bronchoalveolar lavage fluid, associated with enhanced cellular infiltrate. nih.gov |
| Salmonella enterica serotype Typhimurium | In vitro and in vivo models of intestinal inflammation | Guides neutrophils across the epithelial tight junction complex into the gut lumen. nih.gov |
Cancer (e.g., Solid Tumors, Breast Cancer Metastasis)
The direct role of Hepoxilin A3-D in cancer is an area of ongoing investigation. However, preclinical studies utilizing stable synthetic analogs of hepoxilins, referred to as PBTs, have suggested potential anti-cancer properties. nih.gov In animal models, these analogs have demonstrated the ability to inhibit the growth of solid tumors. nih.gov For example, a hepoxilin analog was shown to suppress the growth of solid tumors formed by K-562 chronic myelogenous leukemia cells in nude mice. nih.gov In the context of breast cancer, these analogs have also been found to inhibit the growth of tumors derived from the MBA MD 231 and MT-3 breast cancer cell lines. nih.gov The mechanism by which these hepoxilin analogs exert their anti-tumor effects appears to be different from that of conventional chemotherapy drugs like doxorubicin. nih.gov It is important to emphasize that these findings are based on synthetic analogs, and further research is required to determine if naturally produced Hepoxilin A3-D possesses similar capabilities. Nevertheless, these preclinical findings suggest that the chemical structure of hepoxilins could be a valuable starting point for the development of new anti-cancer therapies. nih.gov
Thrombosis
Hepoxilin A3 has been shown to modulate platelet activity, suggesting a potential role in the prevention of thrombosis. nih.gov Preclinical research has indicated that endogenously produced HxA3 can inhibit platelet aggregation. nih.gov In studies using human platelets subjected to high shear stress, a condition that can occur in the bloodstream and contribute to clot formation, the production of HxA3 was stimulated. nih.gov This endogenously produced HxA3 was found to inhibit platelet aggregation induced by thrombin. nih.gov The specificity of this effect was demonstrated by the fact that HxA3 did not prevent aggregation caused by other stimuli such as ADP or collagen. nih.gov In addition to its anti-aggregatory effects, HxA3 is also involved in maintaining platelet cell volume. It has been identified as the endogenous lipid that counteracts the swelling of platelets in response to hypotonic conditions, a process known as regulatory volume decrease. nih.gov
Diabetes
Preclinical studies have suggested that Hepoxilin A3 may be involved in the regulation of insulin secretion, which could have implications for diabetes. In vitro experiments with isolated pancreatic islets from rats have shown that HxA3 can stimulate the release of insulin in a glucose-dependent fashion. nih.gov The pancreatic islets themselves are capable of synthesizing HxA3, which can then act locally to influence insulin secretion. nih.gov
In vivo studies in rats have provided further support for this role. The intravenous administration of arachidonic acid, the precursor molecule for HxA3, resulted in a rapid increase in the levels of HxA3 in the bloodstream. nih.gov This rise in HxA3 was closely followed by a 36% increase in plasma insulin levels within one minute. nih.gov These results demonstrate that HxA3 is produced in the body and that its presence is correlated with increased insulin secretion. nih.gov While these findings point to HxA3 as a potential endogenous modulator of insulin release, further research is necessary to fully elucidate its role in the context of diabetes. nih.govnih.gov
Table 4: Investigated Roles of Hepoxilin A3 in Cancer, Thrombosis, and Diabetes Preclinical Models
| Pathophysiological Condition | Key Research Finding | Model System | Potential Implication |
|---|---|---|---|
| Cancer | Stable synthetic analogs of hepoxilins inhibit the growth of solid tumors. nih.govnih.gov | In vivo nude mouse models with K-562 and breast cancer cell lines. | The hepoxilin structure may be a template for anti-cancer drug development. nih.gov |
| Thrombosis | Endogenous HxA3 inhibits thrombin-induced platelet aggregation. nih.gov | In vitro human platelets under high shear stress. | HxA3 may have anti-thrombotic effects. nih.gov |
| Diabetes | HxA3 stimulates glucose-dependent insulin release. nih.govnih.govnih.gov | In vitro isolated rat pancreatic islets and in vivo rat models. | HxA3 may be an endogenous regulator of insulin secretion. nih.govnih.gov |
Lung Fibrosis and Cystic Fibrosis-Related Lung Inflammation
Hepoxilin A3-D is implicated in the inflammatory processes associated with lung diseases such as cystic fibrosis (CF) and has been studied in the context of lung fibrosis. In CF, a genetic disorder characterized by mucus buildup and chronic lung inflammation, Hepoxilin A3-D plays a role in the response of the immune system. nih.gov
Research has shown that Hepoxilin A3 is a chemoattractant for neutrophils, a type of white blood cell, guiding them to sites of infection and inflammation. mdpi.com In the context of CF lungs, which are often colonized by bacteria like Pseudomonas aeruginosa, epithelial cells produce Hepoxilin A3 in response to the infection. nih.govresearchgate.net This lipid mediator is involved in facilitating the movement of neutrophils across the epithelial barrier of the airways to combat pathogens. nih.gov
A significant finding is the role of Hepoxilin A3 as a natural inducer of neutrophil extracellular traps (NETs). researchgate.netnih.gov NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. While this is a crucial defense mechanism, the excessive formation of NETs, a process called NETosis, can contribute to the pathology of CF. The uncleared DNA from NETs increases the thickness of sputum in CF airways. researchgate.net Studies have demonstrated that Hepoxilin A3 directly triggers NETosis in human neutrophils. researchgate.netnih.gov The mechanism of Hepoxilin A3-induced NETosis appears to be dependent on the concentration of the compound; at lower doses, it relies on the NADPH-oxidase pathway, while at higher doses, it functions independently of this pathway. researchgate.netnih.gov
In the broader context of lung fibrosis, a condition characterized by scarring of lung tissue, research has explored the effects of stable analogs of hepoxilins. In a mouse model of bleomycin-induced pulmonary fibrosis, hepoxilin analogs were found to attenuate the inflammatory and fibrotic processes. nih.gov Bleomycin is known to cause plasma extravasation and an influx of inflammatory cells, leading to fibrosis. nih.gov The hepoxilin analogs were shown to counteract the vascular permeability effects of bleomycin and inhibit the influx of macrophages, which are key cells in the fibrotic process. nih.gov Notably, some of these analogs completely prevented the increase in total lung collagen, a hallmark of fibrosis. nih.gov
Table 1: Research Findings on Hepoxilin A3-D in Lung Inflammation and Fibrosis
| Area of Research | Key Findings | References |
|---|---|---|
| Cystic Fibrosis-Related Lung Inflammation | Hepoxilin A3 is a chemoattractant for neutrophils in response to bacterial infection in the lungs. | nih.govresearchgate.net |
| It facilitates the migration of neutrophils across the airway epithelial barrier. | nih.gov | |
| Hepoxilin A3 is a direct inducer of neutrophil extracellular trap (NET) formation (NETosis). | researchgate.netnih.gov | |
| The mechanism of NETosis induction is dose-dependent (NADPH-oxidase dependent at low doses, independent at high doses). | researchgate.netnih.gov | |
| Lung Fibrosis (using hepoxilin analogs) | Hepoxilin analogs oppose the vascular permeability effects of bleomycin, a fibrosis-inducing agent. | nih.gov |
| The analogs inhibit the influx of macrophages in a model of bleomycin-induced lung fibrosis. | nih.gov | |
| Certain hepoxilin analogs completely abrogate the increase in total lung collagen. | nih.gov |
Inflammatory Hyperalgesia and Allodynia
Hepoxilin A3-D is significantly involved in the mechanisms of pain, specifically in inflammatory hyperalgesia (an increased sensitivity to pain) and allodynia (pain resulting from a stimulus that does not normally provoke pain). nih.govmdpi.commdpi.com Research has demonstrated that peripheral inflammation leads to an increase in 12-lipoxygenase (12-LOX) metabolites, including Hepoxilin A3, in the spinal cord, which is directly correlated with hyperesthesia. nih.gov
Intrathecal administration of Hepoxilin A3 has been shown to evoke significant and persistent tactile allodynia. mdpi.commdpi.com The pain-promoting effect of Hepoxilin A3 is linked to the enhanced release of Substance P from primary sensory afferents. mdpi.commdpi.com This release is a key step in the transmission of pain signals in the spinal cord.
The mechanism through which Hepoxilin A3 exerts its effects on pain signaling involves the activation of specific receptors on sensory neurons. nih.govmdpi.commdpi.com It has been found that Hepoxilin A3 triggers a sustained mobilization of calcium in sensory neurons, a process essential for neuronal activation. mdpi.commdpi.com This calcium influx is mediated through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) receptors. nih.govmdpi.commdpi.com These receptors are well-known for their roles in pain and inflammation.
Studies using antagonists for TRPV1 and TRPA1 have confirmed their involvement in Hepoxilin A3-induced pain responses. Pretreatment with these antagonists significantly reduces the tactile allodynia caused by spinal administration of Hepoxilin A3. nih.govmdpi.com This indicates that Hepoxilin A3, produced in the spinal cord during peripheral inflammation, directly activates TRPV1 and TRPA1 on the central terminals of nociceptive (pain-sensing) neurons, thereby facilitating pain processing. nih.govmdpi.commdpi.com
Table 2: Role of Hepoxilin A3-D in Inflammatory Pain
| Phenomenon | Mechanism of Action | Key Molecular Players | References |
|---|---|---|---|
| Inflammatory Hyperalgesia | Increased production of Hepoxilin A3 in the spinal cord following peripheral inflammation. | 12-lipoxygenase (12-LOX) | nih.gov |
| Tactile Allodynia | Evokes profound and persistent tactile allodynia upon spinal administration. | Substance P | mdpi.commdpi.com |
| Triggers sustained mobilization of intracellular calcium in sensory neurons. | Calcium ions (Ca2+) | mdpi.commdpi.com | |
| Directly activates TRPV1 and TRPA1 receptors on central terminals of nociceptive neurons. | TRPV1, TRPA1 | nih.govmdpi.commdpi.com |
Comparative Biology and Roles in Non-Mammalian Organisms (e.g., Barnacle Life Cycle)
The biological roles of Hepoxilin A3-D and related eicosanoids extend beyond mammals, as evidenced by research into the life cycle of barnacles. In these marine crustaceans, eicosanoids are believed to be involved in crucial cellular communication pathways at two key stages: the hatching of nauplii (the first larval stage) and the settlement of cypris larvae (a later, non-feeding larval stage). mdpi.com
While earlier reports suggested a role for Trioxilin A3 (a related arachidonic acid-derived product also found in barnacles) in egg-hatching, more recent studies have shown that Trioxilin A3 itself does not induce hatching in the barnacle Elminius modestus at various tested concentrations. mdpi.com However, its unstable epoxide precursor, Hepoxilin A3, was found to cause significant levels of hatching at a concentration of 10-6 mol l-1. mdpi.com This suggests that Hepoxilin A3 is the more active compound in this biological process.
Further supporting the role of the hepoxilin pathway in barnacle reproduction, a stable analog of Hepoxilin B3, PBT-3, was also shown to stimulate hatching at an even lower concentration of 10-7 mol l-1. mdpi.com
Interestingly, despite their role in hatching, neither Hepoxilin A3, Trioxilin A3, nor the Hepoxilin B3 analog served as settlement cues for the cypris larvae of Balanus amphitrite at the concentrations tested. mdpi.com This indicates a specific function for Hepoxilin A3 in the hatching process rather than a broader role in larval development and settlement.
Table 3: Effects of Hepoxilin A3-D and Related Compounds on Barnacle Life Cycle Stages
| Compound | Life Cycle Stage | Observed Effect | Organism | References |
|---|---|---|---|---|
| Hepoxilin A3 | Egg Hatching | Significant hatching activity at 10-6 mol l-1. | Elminius modestus | mdpi.com |
| Larval Settlement | No effect as a settlement cue. | Balanus amphitrite | mdpi.com | |
| Trioxilin A3 | Egg Hatching | No hatching activity at tested concentrations. | Elminius modestus | mdpi.com |
| Larval Settlement | No effect as a settlement cue. | Balanus amphitrite | mdpi.com | |
| PBT-3 (Hepoxilin B3 analog) | Egg Hatching | Stimulated hatching at 10-7 mol l-1. | Elminius modestus | mdpi.com |
| Larval Settlement | No effect as a settlement cue. | Balanus amphitrite | mdpi.com |
Structural Activity Relationships and Design of Hepoxillin A3 D Analogues for Research
Importance of Hydroxy-Epoxide Functionality for Biological Activity
The biological activity of natural hepoxilins, including HxA3, is intrinsically linked to their unique hydroxy-epoxide functionality. nih.govnih.gov HxA3 possesses an (S, S) epoxide group at C11,12 and a hydroxyl group at C8 (racemic) of its 20-carbon chain. nih.gov These structural features are critical for their actions, which involve the reorganization of intracellular calcium and potassium ions. nih.gov This activity is implicated in various physiological processes, including inflammation and insulin (B600854) secretion. nih.gov The epoxide ring is susceptible to hydrolysis, both enzymatic and non-enzymatic, leading to the formation of less active or inactive trioxilins. biologists.comnih.gov This chemical lability underscores the importance of the epoxide for maintaining biological potency. biologists.comnih.gov Studies have shown that the neutrophil chemotactic activity of HxA3 requires its epoxide ring. researchgate.net However, the epoxide is rapidly degraded by acidic environments and soluble epoxide hydrolase (sEH). researchgate.net While sEH typically hydrolyzes epoxides to diols, in the case of hepoxilins, this hydrolysis can lead to reduced activity compared to stable analogues. nih.gov
Synthesis and Characterization of Stable Hepoxilin Analogues (e.g., PBTs)
Due to the instability of natural hepoxilins, stable analogues have been synthesized to overcome these limitations and facilitate research into their biological roles. nih.gov A prominent class of stable analogues are the PBTs (presumably referring to "Pace-Asciak, Borgeat, and Tremblay" based on historical context in eicosanoid research, though not explicitly stated in the provided text snippets). These compounds were designed to be chemically and biologically stable while retaining relevant biological activities. nih.gov The synthesis of PBTs has been described in detail in scientific literature. nih.gov Characterization studies have confirmed their enhanced stability compared to natural hepoxilins. nih.gov PBTs have been utilized extensively in in vitro and in vivo studies to explore the diverse functions of the hepoxilin pathway, including their roles in inflammation, thrombosis, diabetes, and cancer. nih.goviiarjournals.org
Cyclopropyl (B3062369) Group as an Epoxide Replacement for Stability
A key strategy employed in the design of stable hepoxilin analogues like the PBTs is the replacement of the chemically labile epoxide moiety with a stable cyclopropyl group. nih.gov This modification confers significant chemical and biological stability to the molecule. nih.gov For example, cyclopropyl analogues corresponding to HxA3 and HxB3, termed PBT-1, PBT-2, PBT-3, and PBT-4, were synthesized. nih.gov PBT-1 and PBT-2 correspond to HxA3 structures, while PBT-3 and PBT-4 correspond to HxB3 structures. nih.gov This structural change effectively mimics certain aspects of the epoxide's geometry while preventing its facile hydrolysis. nih.gov
Antagonistic Properties of PBTs against Natural Hepoxilins
Research has shown that PBT analogues can act as antagonists to the actions of natural hepoxilins. scholaris.canih.gov PBTs have been observed to inhibit the mobilization of intracellular calcium evoked by HxA3 in human neutrophil suspensions. scholaris.canih.gov This suggests that PBTs compete for the same binding sites occupied by natural hepoxilins. nih.gov While PBTs themselves may have marginal effects on calcium mobilization, their ability to block the effects of natural hepoxilins makes them valuable tools for dissecting the specific roles mediated by the hepoxilin pathway. nih.gov PBT-3, a stable analogue of HxB3, has been shown to induce NETosis in human neutrophils, similar to HxA3, although its effect on calcium release might be weaker compared to HxA3. harvard.edu PBT-3 has also demonstrated antagonistic properties against thromboxane (B8750289) receptors, particularly the TPα isoform, inhibiting platelet aggregation and intracellular calcium release induced by thromboxane agonists. nih.govresearchgate.netutoronto.ca
Impact of Methyl Ester Derivatization on Cellular Uptake and Hydrolysis
Methyl ester derivatization of hepoxilin analogues, such as the PBTs, is a common modification employed in research. nih.gov The methyl ester group enhances the cellular uptake of these compounds. nih.gov Once inside the cell, the methyl ester is readily hydrolyzed by abundant intracellular esterases to release the biologically active free carboxylic acid. nih.gov This derivatization strategy improves the bioavailability of the analogues in cellular studies. nih.gov For instance, a single intravenous injection of a PBT as a methyl ester in vivo showed its detection in blood for an extended period as both the parent methyl ester and its free acid metabolite. nih.gov This highlights the role of methyl esterification in facilitating cellular entry and subsequent activation by hydrolysis. nih.govresearchgate.net Studies have shown that the methyl ester of HxA3 is taken up by intact human neutrophils and then hydrolyzed to the free acid before further metabolism. researchgate.netresearchgate.net
Other Chemically Modified Analogues
Beyond the cyclopropyl-modified PBTs, other chemically modified hepoxilin analogues have been synthesized and investigated to further understand the structural requirements for activity and to develop research tools.
Sulphur Analogues (Epoxide Oxygen Replacement)
One type of chemically modified analogue involves the replacement of the oxygen atom in the epoxide functionality with a sulphur atom, creating a thiirane (B1199164) ring. nih.govlibretexts.orgresearchgate.net The chemical synthesis of a sulphur analogue of HxA3, where the epoxide 'O' was replaced by 'S', has been reported. nih.govresearchgate.net These sulphur analogues have been tested for their biological activity. nih.gov For example, sulphur analogues were found to be as active as the natural hepoxilins in mobilizing intracellular calcium in human neutrophils in vitro. nih.gov While limited studies have been conducted on these analogues, this modification demonstrates that the precise electronic and steric properties of the epoxide oxygen are not strictly essential for retaining some key aspects of hepoxilin activity, and a sulphur atom can serve as a functional replacement in certain contexts. nih.gov
Galactose Esters and Amides
Galactose esters and amides of stable hepoxilin analogues, such as those derived from PBTs, have been synthesized and investigated for their biological activity. These modifications aim to potentially alter the pharmacokinetic properties and cellular uptake of the analogues. Research findings indicate that galactose esters of PBTs are biologically active. For instance, the galactose ester of PBT-3 (PBT-300) demonstrated comparable activity to PBT-3 (methyl ester) in inhibiting collagen-induced platelet aggregation. Furthermore, other galactose-esterified PBTs (PBT-100, -200, and -400) exhibited greater potency than their corresponding methyl esters in this assay.
Interestingly, comparative studies between galactose esters and amides revealed differences in potency. All tested galactose esters were found to be more potent than the corresponding galactose amides in inhibiting collagen-induced platelet aggregation. Galactose esters have also shown potency in antagonizing the intracellular calcium rise in human neutrophils evoked by HxA3 in vitro.
Omega-Hydroxy Metabolites
Omega-hydroxylation is a metabolic pathway for hepoxilins. Hepoxilin A3 can be metabolized into its omega-hydroxy metabolite. This metabolic conversion has been observed in biological systems, such as human neutrophils. Research indicates that hepoxilin A3-methyl ester is taken up by intact human neutrophils and subsequently hydrolyzed to the free acid, which is then converted into a single major metabolite identified as omega-hydroxy-hepoxilin A3.
Studies have investigated the enzymatic activity responsible for this omega-hydroxylation. The process requires intact cells and appears to be located in the mitochondrial compartment, as it is inhibited by mitochondrial uncouplers like CCCP (Carbonyl Cyanide m-Chlorophenyl Hydrazone). This omega-hydroxylation activity in human neutrophils is suggested to be independent of the well-characterized microsomal LTB4 omega-hydroxylase. The epoxide functionality of HxA3 is not opened during this metabolic conversion in human neutrophils. Omega-hydroxy metabolites of hepoxilins, such as 20-hydroxy-hepoxilin A3, have also been mentioned in the context of metabolic pathways and certain conditions like ichthyosis.
Peptido Conjugates of Hepoxillin A3 (HxA3-C) and Hepoxillin A3-D
Peptido conjugates of hepoxilins are formed through the enzymatic opening of the epoxide ring, typically by glutathione (B108866) S-transferases, and the attachment of a peptide, such as glutathione. wikiwand.com The glutathione conjugate of Hepoxilin A3 is known as HxA3-C, following the nomenclature used for leukotriene conjugates. wikiwand.com HxA3-C is formed by the covalent coupling of glutathione to the carbon 11 position of Hepoxilin A3. This conversion can occur in various tissues, including the liver and brain, catalyzed by glutathione S-transferases. wikiwand.com Specific isozymes of glutathione S-transferase, such as a homodimer of the Yb2 subunit in rat liver, have shown activity in converting HxA3 to HxA3-C.
Limited in vitro studies have indicated that peptido conjugates like HxA3-C possess biological activity. HxA3 and HxA3-C have shown biological activity in the mammalian brain, exhibiting excitatory effects such as lowering spike threshold and decreasing spike frequency adaptation, as well as inhibitory actions like membrane hyperpolarization in rat hippocampal CA1 neurons. HxA3-C has also been reported to be biologically active on platelet cell volume regulation. While the provided outline mentions peptido conjugates of "this compound," the available research primarily details the formation and activity of HxA3-C, the glutathione conjugate of Hepoxilin A3.
Methodological Approaches in Hepoxillin A3 D Research
Analytical Techniques for Detection and Quantification
The accurate identification and measurement of hepoxilin A3-D and related oxylipins in biological samples are crucial for understanding their synthesis, metabolism, and physiological significance. Several chromatographic and mass spectrometric techniques have been employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of oxylipins, including hepoxilin A3 (HxA3), the precursor to hepoxilin A3-D. GC-MS allows for the separation and detection of multiple analytes in a single sample, offering advantages in terms of cost-effectiveness for routine detection. mdpi.com Prior to GC-MS analysis, derivatization steps, such as silylation of hydroxyl groups using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), are typically employed to enhance volatility and improve detection in electron impact (EI) mode. mdpi.com GC-MS has been utilized for the assessment of various eicosanoids, including HxA3, in biological matrices such as rat air pouches and human whole blood. mdpi.com This technique provides both qualitative identification based on retention time and mass spectral characteristics and quantitative analysis through the measurement of ion abundances.
High-Performance Liquid Chromatography (HPLC) with Fluorescent Derivatives (e.g., ADAM derivatives)
High-Performance Liquid Chromatography (HPLC) is another powerful technique employed in the analysis of hepoxilins and their metabolites. HPLC, particularly when coupled with sensitive detection methods, allows for the separation of closely related lipid species. The use of fluorescent derivatives, such as those formed with 9-anthryldiazomethane (B78999) (ADAM), can significantly enhance the sensitivity of detection. nih.gov This derivatization strategy allows for the detection of hydroxyeicosatetraenoic acids (HETEs), hepoxilins, and trioxilins by fluorescence detection following HPLC separation. nih.gov This approach has been successfully applied to rapidly extract and directly derivatize incubation products, enabling their detection by HPLC with a flow-through fluorescence detector. nih.gov Reversed-phase HPLC has also been used in the identification of hepoxilin A3 metabolites, such as the glutathionyl conjugate (hepoxilin A3-C) and the cysteinylglycinyl conjugate (hepoxilin A3-D), with identity confirmed by cochromatography with authentic standards. researchgate.net
Mass Spectral Analysis for Structural Elucidation
Mass spectral analysis is fundamental to the structural elucidation of hepoxilin A3-D and its related compounds. By analyzing the fragmentation patterns of ionized molecules, researchers can gain detailed information about their chemical structure. Mass spectral analysis of various derivatives of hepoxilin A3 has been instrumental in determining the structure of its metabolites, including omega-hydroxy-hepoxilin A3. researchgate.net This technique, often coupled with chromatographic separation (GC-MS or LC-MS), allows for the confirmation of the presence of specific functional groups and the arrangement of atoms within the molecule. The identity of metabolites can be further confirmed by comparing their mass spectra and chromatographic behavior with chemically synthesized authentic standards. researchgate.net
In Vitro Cell-Based Assays
In vitro cell-based assays are essential for investigating the biological activities and cellular mechanisms mediated by hepoxilin A3-D. These assays allow researchers to study the effects of hepoxilins on specific cell types and to dissect the downstream signaling pathways involved.
Studies in Human Neutrophils
Human neutrophils have been a primary focus of hepoxilin A3 research due to the role of hepoxilins as neutrophil chemoattractants and modulators of neutrophil function. researchgate.netnih.govfrontiersin.orgcmcrcniaid.org Various in vitro assays using human neutrophils have provided significant insights into the cellular responses triggered by hepoxilin A3.
Calcium Mobilization: Hepoxilin A3 is known to induce a rapid and dose-dependent increase in intracellular calcium concentration in human neutrophils. nih.govcaymanchem.comnih.gov This calcium mobilization involves both the release of calcium from intracellular stores, such as the endoplasmic reticulum, and potentially calcium influx. nih.govnih.gov Studies using confocal microscopy have shown that hepoxilin A3 evokes a persistent accumulation of calcium in organelles, particularly mitochondria. nih.gov The effect of hepoxilin A3 on intracellular calcium has been shown to be blocked by pertussis toxin, suggesting the involvement of G-protein-coupled receptors. nih.gov
NETosis: Hepoxilin A3 has been identified as a natural inducer of neutrophil extracellular traps (NETs), a process known as NETosis, in human neutrophils. nih.govnih.gov Studies have demonstrated a time-dependent release of NET DNA in response to hepoxilin A3 stimulation. nih.gov Hepoxilin A3-mediated NETosis can be both NADPH-oxidase-dependent and independent, depending on the concentration of hepoxilin A3. nih.gov
Chemotaxis: Hepoxilin A3 is a potent chemoattractant for human neutrophils, driving their migration across barriers. researchgate.netnih.govfrontiersin.orgcmcrcniaid.org Chemotaxis assays, often using multiwell chambers, are employed to quantify the directional migration of neutrophils in response to hepoxilin A3 gradients. ajou.ac.kr These studies have shown that hepoxilin A3 induces neutrophil migration in a concentration-dependent manner. ajou.ac.kr The chemotactic activity of hepoxilin A3 requires its epoxide ring. researchgate.net
Membrane Potential: Hepoxilin A3 has been shown to induce changes in the membrane potential of human neutrophils, causing depolarization, although this effect has been described as small. researchgate.netnih.gov Changes in membrane potential can be measured using techniques such as fluorescent dyes and flow cytometry. mdpi.com
Diacylglycerol Release: Hepoxilin A3 stimulates the release of diacylglycerol (DAG) and unesterified arachidonic acid from human neutrophils in a time- and concentration-dependent manner. researchgate.netnih.gov This release is a receptor-mediated event and is blocked by pertussis toxin, indicating the involvement of G-proteins. researchgate.netnih.gov The release of DAG and arachidonic acid suggests that hepoxilin A3 stimulates phospholipases C and A2, which may contribute to the rise in cytosolic calcium. researchgate.netnih.gov
Investigations in Lung Epithelial Cells
Lung epithelial cells are relevant to hepoxilin A3 research because these cells can produce hepoxilin A3, particularly in response to bacterial infection. frontiersin.orgnih.govnih.gov Studies involving lung epithelial cells focus on the production and release of hepoxilin A3 and its role in mediating neutrophil transmigration across epithelial barriers.
Investigations using lung epithelial cell lines and primary lung epithelial cells have shown increased production of hepoxilin A3 in response to infection with pathogens like Pseudomonas aeruginosa. nih.gov These studies often involve quantifying hepoxilin A3 levels in cell culture supernatants using techniques like LC-MS. nih.gov Furthermore, co-culture systems with epithelial cells and neutrophils are used to study the ability of epithelial-derived hepoxilin A3 to induce neutrophil chemotaxis and trans-epithelial migration. nih.govnih.gov Pharmacological inhibitors of the enzymes involved in hepoxilin A3 synthesis, such as phospholipase A2 and 12-lipoxygenase, are used to investigate the dependence of neutrophil migration on epithelial hepoxilin A3 production. nih.gov
Pancreatic Islet Studies (Insulin Secretion)
Studies on isolated pancreatic islets have investigated the role of hepoxilins, including Hepoxillin A3, in insulin (B600854) secretion. Research indicates that hepoxilins possess insulin secretagogue properties, suggesting a potential role as endogenous mediators of insulin release. nih.gov Evidence shows the endogenous release of Hepoxilin A3 from isolated perifused pancreatic islets of Langerhans. nih.gov This finding supports the hypothesis that this metabolic pathway is active in intact cells and contributes to insulin secretion. nih.gov
Platelet Studies (Volume Regulation, Aggregation)
Hepoxillin A3 and its glutathione (B108866) conjugate, Hepoxillin A3-C, have been studied for their effects on platelet function, specifically in the context of cell volume regulation and aggregation. Hepoxilin A3 is recognized as an endogenous lipid mediator that counteracts the hypotonic swelling of intact human platelets. nih.gov Regulatory volume decrease (RVD) in platelets, a process involving the efflux of K+ and Cl- ions and associated water, is controlled by Hepoxilin A3. nih.govnih.gov When 12-lipoxygenase activity, which is involved in the formation of endogenous Hepoxilin A3, is inhibited, platelet volume remains expanded upon volume expansion; the addition of exogenous Hepoxilin A3, with inhibited enzymatic hydrolysis, causes the cell volume to retract. nih.gov Interestingly, the glutathione conjugate, Hepoxillin A3-C, has also demonstrated significant activity in regulating platelet cell volume. nih.gov Platelet aggregation studies are a common method to assess platelet function, evaluating their ability to clump in response to various activators. sysmex.seresearchgate.net
Neural Cell Culture Studies (Membrane Hyperpolarization in Hippocampal Neurons)
Investigations using neural cell cultures, particularly hippocampal neurons, have explored the effects of hepoxilins on membrane potential. Studies on rat hippocampal CA1 neurons in vitro have shown that hepoxilins can cause membrane hyperpolarization. capes.gov.brresearchgate.net This hyperpolarization is sometimes followed by a later depolarization. capes.gov.br Hepoxilins have also been observed to augment the postspike train long-lasting afterhyperpolarization (AHP) and increase orthodromic inhibitory postsynaptic potentials (IPSPs). capes.gov.br These findings suggest that this arachidonic acid metabolic pathway significantly impacts mammalian central neurons and may function as an important mechanism of neuromodulation. capes.gov.br The effects of somatostatin (B550006) on hippocampal neurons, including hyperpolarization, have been suggested to be mediated in part by arachidonic acid metabolites. jneurosci.org
Studies on Rat Aorta (Vascular Response)
Research on isolated rat aorta preparations has examined the vascular activity of Hepoxilin A3 and its glutathione conjugate, Hepoxilin A3-C. Neither Hepoxilin A3 nor Hepoxilin A3-C demonstrated a direct effect on the tone of aortic strips. nih.govnih.gov However, both compounds potentiated the contractile response induced by norepinephrine. nih.govnih.gov Specifically, the noradrenaline-induced response was greater in aortic strips treated with Hepoxilin A3 (8S isomer) and Hepoxilin A3-C (8R isomer). nih.gov Stereochemical specificity was observed, with the 8S isomer of Hepoxilin A3 being active in potentiating contraction, while the 8R isomer was inactive. nih.gov Conversely, the 8R isomer of Hepoxilin A3-C was active, and the 8S isomer was inactive. nih.gov Hepoxilin A3 (8S) was found to be more potent than its glutathione conjugate, Hepoxilin A3-C (8R), in both aortic and portal vein tissues. nih.gov The potentiation of contraction by hepoxilins was not observed in calcium-free buffer or in the presence of a calcium channel blocker, suggesting the involvement of extracellular calcium in their actions. nih.gov These experiments suggest that hepoxilins may play a role in modulating vascular tone and contractility. nih.gov Hepoxilin A3 is formed by the rat aorta and metabolized into Hepoxilin A3-C, a glutathione conjugate. nih.gov The formation of Hepoxilin A3-C is dependent on the presence of reduced glutathione. nih.gov
Preclinical In Vivo Models
Preclinical in vivo studies, primarily in rodent models, have been utilized to investigate the broader physiological and pathological roles of hepoxilins, including aspects relevant to Hepoxillin A3-D.
Rodent Models of Inflammation and Infection (e.g., Rat Skin Vascular Permeability, Mouse Lung/Intestine Infection)
In vivo studies in rodents have provided insights into the involvement of hepoxilins in inflammation and infection. Hepoxilin A3 has been shown to increase vascular permeability in rat skin in vivo. nih.govnih.gov This effect was concentration- and time-dependent, resulting in the leakage of dye into the extravascular compartment. nih.gov The threshold dose for Hepoxilin A3 to elicit a significant increase in vascular permeability was observed at 10 ng. nih.gov The maximum effect was typically observed around 60 minutes after administration. nih.gov
In the context of infection, the hepoxilin pathway is activated during inflammatory conditions, including pathogen infection. researchgate.net Hepoxilin A3 has been identified as a potent neutrophil chemoattractant in the intestinal mucosa and plays a role in neutrophil migration across the intestinal epithelium. frontiersin.org Studies in a murine model of allergic airway disease with Chlamydia infection demonstrated increased production and release of Hepoxilin A3 in the airways, concomitant with airway neutrophilia. frontiersin.org This suggests the involvement of Hepoxillin A3 in the inflammatory response to respiratory infection. frontiersin.org
Animal Models for Inflammatory Disorders, Cancer, Thrombosis, Diabetes, Lung Fibrosis
Animal models have been instrumental in investigating the in vivo roles of hepoxilins, including this compound, in various disease states. Studies using stable hepoxilin analogues have demonstrated efficacy in animal models of lung fibrosis, cancer, thrombosis, and diabetes researchgate.netresearchgate.net.
In the context of inflammatory disorders, the hepoxilin pathway is activated during inflammation, such as after pathogen infection and in conditions like psoriasis and arthritis researchgate.net. Hepoxilins have been shown to promote inflammatory hyperalgesia and allodynia in vivo researchgate.net. Animal models of bacterial infection, such as Pseudomonas aeruginosa-induced neutrophil trans-epithelial migration in lung epithelial barriers and Chlamydia-induced lung infection in mice, have highlighted the role of Hepoxillin A3 as a neutrophil chemoattractant and an important mediator of mucosal inflammation nih.govfrontiersin.org. Studies in a murine model of allergic airway disease infected with Chlamydia confirmed the production of 12-lipoxygenase, an enzyme involved in Hepoxillin A3 synthesis, suggesting its role in airway neutrophil infiltration frontiersin.org.
Research in animal models of cancer and inflammation has shown the benefit and efficacy of stable hepoxilin antagonists (PBTs) researchgate.netnih.gov. These antagonists have also demonstrated anti-thrombotic and hypoglycemic actions in vivo, suggesting their potential as therapeutics for these disorders researchgate.netnih.gov.
Animal models of lung fibrosis, including radiation-induced pulmonary fibrosis, are used to study the mechanisms of the disease and evaluate potential therapeutic strategies mdpi.comnih.gov. While the direct role of this compound in these specific models is an area of ongoing investigation, the demonstrated efficacy of hepoxilin analogues in lung fibrosis models suggests the pathway's relevance researchgate.netresearchgate.net.
Molecular and Genetic Tools
Molecular and genetic tools are crucial for dissecting the biosynthetic pathways of this compound and understanding the functional consequences of modulating these pathways.
Pharmacological inhibitors targeting enzymes involved in the biosynthesis of hepoxilins have been used to investigate the pathway's contribution to biological processes. Hepoxillin A3 is formed through enzymatic reactions involving arachidonic acid, with enzymes such as cytochrome P450 and lipoxygenases playing a role ontosight.ai. Specifically, Hepoxillin A3 is a secondary arachidonic acid oxygenation product generated by 12-lipoxygenating LOX-isoforms, including human and murine ALOX15 researchgate.net. The synthesis of Hepoxillin A3 can involve phospholipase A2 (PLA2) to release arachidonic acid and then 12-lipoxygenase activity nih.govjneurosci.org.
Studies using pharmacological inhibitors have demonstrated the involvement of these enzymes in processes mediated by hepoxilins. For instance, inhibitors of phospholipase A2 and 12-lipoxygenase potently interfere with P. aeruginosa-induced neutrophil trans-epithelial migration, a process facilitated by Hepoxillin A3 nih.gov. This indicates that both PLA2 and 12-lipoxygenase enzymatic pathways are responsible for mediating the synthesis of Hepoxillin A3 in this context nih.gov.
However, some studies have yielded different results depending on the specific process and model. For example, in guinea pig carotid artery, while lipoxygenase inhibitors affected endothelium-dependent hyperpolarization, phospholipase A2 inhibitors did not, suggesting that PLA2 activation and the release of lipoxygenase metabolites might not explain this specific phenomenon hku.hk. In hippocampal neurons, the effects of arachidonic acid and somatostatin were blocked by a lipoxygenase inhibitor but not a cyclooxygenase inhibitor, and specific 5-lipoxygenase inhibitors blocked the effects, while a 12-lipoxygenase inhibitor did not alter the effects, suggesting the involvement of 5-lipoxygenase metabolites rather than 12-lipoxygenase products like 12-hydroperoxyeicosatetraenoic acid jneurosci.org.
Gene knockout studies have provided significant insights into the physiological roles of enzymes involved in hepoxilin synthesis. The epidermal lipoxygenase ALOXE3 (or its mouse ortholog Aloxe3) appears to be responsible for converting 12(S)-HpETE to Hepoxilin B3 in mouse skin and spinal tissue wikipedia.org. It is suggested that ALOXE3 contributes to the production of Hepoxilin B3 and potentially other hepoxilins in tissues where it is expressed, such as the skin wikipedia.org.
Studies in Aloxe3 knockout mice have shown greatly reduced levels of hepoxilins A3 and B3, as well as their metabolites trioxilins A3 and B3, in the skin wikipedia.orgnih.gov. Deficiency in eLOX-3 (encoded by Aloxe3) in mice results in severe barrier defects in the skin, highlighting its pivotal role in barrier formation nih.gov. This is linked to the loss of covalently bound ceramides, suggesting a functional connection between the lipoxygenase pathway involving ALOXE3 and ceramide processing nih.gov.
Furthermore, mouse Aloxe3 has been implicated in the production of hepoxilins A3 or B3, which appear necessary and sufficient for the differentiation of mouse 3T3-L1 fibroblast cells into adipocytes wikipedia.org. Spinal Aloxe3, through its ability to make hepoxilins, also appears responsible for inflammation-induced hyperalgesia in rats wikipedia.org.
While the search results did not provide specific examples of RNAi silencing directly targeting enzymes involved solely in this compound synthesis in the context of the specified diseases, RNAi has been used to study the role of enzymes like Aloxe3. For example, siRNA-based gene knockdown studies have been used to implicate rat Aloxe3 in the inflammation-induced production of Hepoxilin B3 and the perception of pain in rats wikipedia.org. This demonstrates the utility of RNAi as a tool to investigate the contribution of specific enzymes to hepoxilin production and related biological outcomes.
Imaging and Microscopy Techniques (e.g., Confocal Microscopy for Intracellular Events)
Imaging and microscopy techniques, such as confocal microscopy, are valuable for visualizing cellular and intracellular events related to this compound activity and its effects on cell function. Confocal microscopy, with its ability to provide high Z-axis resolution and minimize out-of-focus light, is well-suited for visualizing intracellular structures and the co-localization of proteins moleculardevices.comnih.gov.
Confocal microscopy has been used to examine the intracellular effects of Hepoxillin A3. A study using confocal microscopy investigated the Hepoxilin-evoked intracellular reorganization of calcium in human neutrophils nih.gov. The results showed that Hepoxillin A3 caused a rapid rise in intracellular calcium, with dynamics varying in different subcellular compartments nih.gov. Confocal microscopy revealed a persistent accumulation of calcium in organelles, and experiments suggested that Hepoxillin A3 evokes the release of calcium from the endoplasmic reticulum, which is then taken up and sequestered by the mitochondria nih.gov. This detailed visualization of intracellular calcium dynamics provided insights into the signaling mechanisms of Hepoxillin A3 in neutrophils nih.gov.
Confocal microscopy allows for the visualization and quantitation of dynamic cellular processes in real-time, making it a powerful tool for studying the effects of this compound on live cells moleculardevices.com. It can be used to examine various intracellular events, such as calcium signaling, protein translocation, and organelle interactions, providing spatial and temporal information about the compound's actions.
Emerging Research Areas and Future Directions for Hepoxillin A3 D Investigation
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Hepoxilin A3-D in vitro?
Synthesis of Hepoxilin A3-D requires precise control of arachidonic acid oxygenation pathways. Key steps include:
- Lipoxygenase-mediated oxidation : Use purified 12-lipoxygenase (12-LOX) to generate 12-HPETE, a precursor for Hepoxilin A3 .
- Epoxide formation : Optimize reaction conditions (pH, temperature, cofactors like glutathione) to stabilize the epoxide structure .
- Analytical validation : Confirm identity via LC-MS (m/z 335.2 for [M-H]⁻) and NMR (characteristic epoxy and hydroxyl proton signals) .
Data Table : Recommended protocols for reproducibility:
| Parameter | Optimal Condition | Source |
|---|---|---|
| Enzyme (12-LOX) | 0.5 U/mL in Tris buffer (pH 7.4) | |
| Reaction Time | 30 min at 37°C | |
| Stabilizing Agent | 1 mM glutathione |
Q. How should researchers design experiments to investigate Hepoxilin A3-D’s role in inflammatory signaling pathways?
- Cell-based assays : Use primary neutrophils or endothelial cells to measure calcium flux (Fluo-4 AM) and leukocyte adhesion under Hepoxilin A3-D treatment .
- Knockdown/knockout models : Silence 12-LOX or hepoxilin synthase to assess pathway specificity .
- Control considerations : Include inhibitors (e.g., NDGA for lipoxygenase) and validate via Western blot (COX-2/PGE₂ cross-talk) .
Advanced Research Questions
Q. How can contradictory findings about Hepoxilin A3-D’s pro-resolving vs. pro-inflammatory effects be systematically addressed?
Contradictions often arise from:
Q. What statistical frameworks are suitable for analyzing Hepoxilin A3-D’s bidirectional effects in time-series data?
Q. How can researchers optimize LC-MS/MS parameters to distinguish Hepoxilin A3-D from structurally similar eicosanoids?
- Chromatographic separation : Use a C18 column with 2.1 mm ID and 1.7 µm particles; gradient elution (5–95% acetonitrile/0.1% formic acid) over 15 min .
- MRM transitions : Monitor m/z 335.2 → 317.1 (neutral loss of H₂O) and 335.2 → 273.1 (epoxide ring cleavage) .
- Interference mitigation : Spike synthetic standards (e.g., hepoxilin B3) to confirm baseline resolution .
Q. What ethical and technical challenges arise when translating Hepoxilin A3-D findings from preclinical models to human trials?
- Species-specific metabolism : Murine models show faster Hepoxilin A3-D clearance than humans; adjust dosing regimens .
- Ethical reporting : Adhere to NIH guidelines for preclinical data transparency (e.g., ARRIVE 2.0 checklist) .
- Biomarker validation : Use ROC curves to assess Hepoxilin A3-D’s predictive value in human plasma .
Q. How should researchers address gaps in Hepoxilin A3-D’s receptor interaction mechanisms?
- Computational docking : Predict binding affinities for orphan GPCRs (e.g., GPR32) using AutoDock Vina .
- Functional assays : Measure cAMP/IP1 accumulation in HEK293 cells transfected with candidate receptors .
- Collaborative frameworks : Cross-validate findings via multi-lab consortia (e.g., LIPID MAPS) .
Guidance for Methodological Rigor
- Reproducibility : Document all experimental variables (e.g., cell passage number, solvent purity) in supplemental materials .
- Data contradiction resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Literature synthesis : Use systematic review tools (PRISMA) to map Hepoxilin A3-D’s role across disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
